molecular formula C7H8N2O B1297534 1-(Pyrazin-2-yl)propan-2-one CAS No. 6784-62-9

1-(Pyrazin-2-yl)propan-2-one

Cat. No.: B1297534
CAS No.: 6784-62-9
M. Wt: 136.15 g/mol
InChI Key: HKVMSCXHSSBGRU-UHFFFAOYSA-N
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Description

1-(Pyrazin-2-yl)propan-2-one is an organic compound with the chemical formula C7H8N2O. It is a heterocyclic compound containing both pyrazine and acetone groups.

Biochemical Analysis

Biochemical Properties

1-(Pyrazin-2-yl)propan-2-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can act as a ligand, binding to specific sites on enzymes and proteins, thereby influencing their activity. For example, this compound has been shown to interact with enzymes involved in oxidative stress responses, potentially modulating their activity and affecting cellular redox states . Additionally, it can form hydrogen bonds and hydrophobic interactions with proteins, stabilizing or destabilizing their structures and functions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to modulate the expression of genes involved in inflammatory responses, potentially reducing inflammation in certain cell types . It can also affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the production and utilization of metabolic intermediates.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their catalytic functions. For example, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play crucial roles in cell signaling pathways . This inhibition can lead to downstream effects on cellular processes such as proliferation and apoptosis. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time in laboratory settings are important considerations for its use in research. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression. Its degradation products may also have biological activity, which should be taken into account in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound and its metabolites in tissues, leading to cellular damage and dysfunction.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and conjugated metabolites . These metabolites can then be further processed and excreted from the body. The metabolic flux of this compound can influence the levels of other metabolites, potentially affecting overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins and be distributed to various cellular compartments. The localization and accumulation of this compound can influence its biological activity and effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications . In these compartments, this compound can interact with specific biomolecules, modulating their activity and influencing cellular processes.

Preparation Methods

The synthesis of 1-(Pyrazin-2-yl)propan-2-one typically involves the reaction of pyrazine with acetone. This reaction requires specific conditions, such as an appropriate temperature, reaction time, and the use of suitable solvents and catalysts . Industrial production methods may vary, but they generally follow similar principles to ensure the efficient and high-yield synthesis of the compound.

Chemical Reactions Analysis

1-(Pyrazin-2-yl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert this compound into other derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(Pyrazin-2-yl)propan-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(Pyrazin-2-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound’s pyrazine and acetone groups allow it to participate in various chemical reactions, influencing its biological activity. detailed studies on its exact mechanism of action are still ongoing .

Comparison with Similar Compounds

1-(Pyrazin-2-yl)propan-2-one can be compared with similar compounds such as 1-(Pyridin-2-yl)propan-2-one and 1-(Pyridin-2-yl)propan-1-one. These compounds share similar structural features but differ in their chemical properties and applications.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in organic synthesis, drug development, and other fields. Ongoing research continues to uncover new uses and mechanisms of action for this intriguing compound.

Properties

IUPAC Name

1-pyrazin-2-ylpropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-6(10)4-7-5-8-2-3-9-7/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKVMSCXHSSBGRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=NC=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10334909
Record name 1-(pyrazin-2-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6784-62-9
Record name 1-(pyrazin-2-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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